5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound, which includes both pyrazole and imidazole rings, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole typically involves multiple steps, starting with the preparation of the pyrazole and imidazole intermediates. One common method involves the cyclization of appropriate hydrazine and aldehyde derivatives to form the pyrazole ring, followed by further cyclization with suitable reagents to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and imidazole rings, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .
Scientific Research Applications
5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and have similar biological activities.
Hydrazine-coupled pyrazoles: These compounds also contain the pyrazole ring and have been studied for their antileishmanial and antimalarial activities.
Uniqueness
The uniqueness of 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole lies in its dual ring structure, which combines the properties of both pyrazole and imidazole rings. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to similar compounds .
Properties
IUPAC Name |
5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-8-22-17-13(10-19-22)20-16(21-17)12-9-18-23(11-12)14-6-4-5-7-15(14)24-2/h4-7,9-11H,3,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMXNGUJJHNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)NC(=N2)C3=CN(N=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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